molecular formula C8H5BrN2O6 B1604726 Methyl 2-bromo-3,5-dinitrobenzoate CAS No. 36749-41-4

Methyl 2-bromo-3,5-dinitrobenzoate

Cat. No.: B1604726
CAS No.: 36749-41-4
M. Wt: 305.04 g/mol
InChI Key: XSJXJYYYTKHXQW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,5-dinitrobenzoate, with the chemical formula C₈H₅BrN₂O₆, is a solid organic compound. synquestlabs.com While detailed research dedicated exclusively to this molecule is limited, its structural components suggest its role and utility in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₈H₅BrN₂O₆
Molecular Weight 305.04 g/mol synquestlabs.com
CAS Number 36749-41-4 synquestlabs.comchemsrc.com

| Appearance | Solid |

This table is interactive. Click on the headers to sort.

This compound belongs to the class of halogenated and nitrated benzoate (B1203000) esters. This class of compounds is characterized by a benzene (B151609) ring substituted with a methyl ester group, one or more nitro groups, and one or more halogen atoms. The presence of both nitro groups and halogens significantly influences the chemical reactivity of the aromatic ring and the ester group.

The nitro groups are strong electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution. synquestlabs.com This deactivation means that reactions that would typically occur on a simple benzene ring require more forceful conditions. The positioning of these groups also directs any further substitution reactions.

The bromine atom, a halogen, also influences the reactivity. The carbon-bromine bond can be a site for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The aryl halide functionality, in general, provides a handle for further molecular modifications. researchgate.net

The synthesis of compounds in this class typically involves a multi-step process. For instance, the synthesis of the related compound Methyl 4-bromo-3,5-dinitrobenzoate is achieved through the nitration of 4-bromobenzoic acid, followed by an esterification reaction. researchgate.netresearchgate.net Similarly, Methyl 2-methyl-3,5-dinitrobenzoate is synthesized by the esterification of 2-methyl-3,5-dinitrobenzoic acid using methanol (B129727) and a sulfuric acid catalyst. nih.gov It is therefore highly probable that this compound is synthesized from its corresponding carboxylic acid, 2-bromo-3,5-dinitrobenzoic acid. sigmaaldrich.comnih.gov

The significance of this compound in contemporary organic chemistry research lies primarily in its potential as a versatile building block for the synthesis of more complex molecules. The multiple functional groups on the aromatic ring allow for a variety of chemical transformations.

Dinitrobenzoate esters are recognized as useful intermediates in the synthesis of various target molecules. For example, Methyl 2-methyl-3,5-dinitrobenzoate serves as a precursor for the synthesis of isocoumarins, a class of natural products with diverse biological activities. nih.gov Furthermore, 3,5-dinitrobenzoate (B1224709) derivatives are employed in the development of pharmaceuticals and agrochemicals. cymitquimica.com

The presence of the bromine atom in this compound adds another layer of synthetic utility. The carbon-bromine bond can participate in a range of coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents at the 2-position. This makes the compound a potentially valuable starting material for creating libraries of compounds for drug discovery and materials science applications.

While specific research trajectories for this compound are not widely published, the research directions for analogous compounds suggest its likely applications. The primary trajectory for this compound is its use as a chemical intermediate.

The combination of nitro and bromo substituents makes it a candidate for the synthesis of heterocyclic compounds. The nitro groups can be reduced to amino groups, which can then participate in cyclization reactions. The bromine atom can be displaced or used in coupling reactions to build up the carbon skeleton of the target molecule.

Another potential research avenue is in the field of materials science. Polysubstituted aromatic compounds with electron-withdrawing groups can exhibit interesting electronic and optical properties, making them potential components of functional materials. The study of anion-pi interactions in highly electron-deficient aromatic systems is another area where such compounds could be of interest. researchgate.net

Properties

IUPAC Name

methyl 2-bromo-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXJYYYTKHXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303645
Record name methyl 2-bromo-3,5-dinitrobenzoate
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Molecular Weight

305.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36749-41-4
Record name NSC159525
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-bromo-3,5-dinitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Esterification Reactions for Methyl 2-bromo-3,5-dinitrobenzoate Synthesis

Esterification is a fundamental reaction in the synthesis of this compound, converting a carboxylic acid into an ester.

Esterification of 2-bromo-3,5-dinitrobenzoic Acid

The direct esterification of 2-bromo-3,5-dinitrobenzoic acid is a primary method for synthesizing this compound. nih.gov This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalyst. nih.gov

A common procedure involves dissolving 2-bromo-3,5-dinitrobenzoic acid in methanol and refluxing the mixture with a catalytic amount of sulfuric acid for several hours. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The crude product can then be purified by filtration and washing with methanol and water, followed by recrystallization from a suitable solvent like chloroform (B151607) to yield colorless needles of this compound. nih.gov

Another approach to esterification is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful for reactions that may be slow or require milder conditions. jocpr.com

Role of Catalysts and Reaction Conditions in Esterification

Catalysts and reaction conditions play a pivotal role in the efficiency and success of the esterification of 2-bromo-3,5-dinitrobenzoic acid.

Catalysts:

Acid Catalysts: Strong mineral acids like sulfuric acid are commonly employed as catalysts in Fischer esterification. nih.govjocpr.comprepchem.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Coupling Agents and Co-catalysts: Reagents like dicyclohexylcarbodiimide (DCC) in conjunction with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions. jocpr.com DMAP acts as an acyl transfer agent, increasing the reaction rate. jocpr.com

Titanium-based Catalysts: In some esterification processes, titanium-based catalysts have been utilized to drive the reaction forward, particularly in industrial settings. researchgate.net

Reaction Conditions:

Temperature: Esterification reactions are often carried out at reflux temperature to increase the reaction rate. nih.govprepchem.com However, the temperature must be carefully controlled to prevent side reactions or decomposition of the starting materials or products.

Reaction Time: The duration of the reaction can vary from a few hours to over a day, depending on the specific substrates and catalysts used. nih.govprepchem.com Monitoring the reaction by techniques like TLC is crucial to determine the optimal reaction time.

Removal of Water: As esterification is a reversible reaction, removing the water formed as a byproduct can shift the equilibrium towards the product side, thereby increasing the yield. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus.

Bromination Strategies for Aromatic Dinitrobenzoates

The introduction of a bromine atom onto the aromatic ring is a key step that can be performed at different stages of the synthesis.

Regioselective Bromination of Dinitrobenzoate Precursors

Achieving the correct regiochemistry during bromination is critical for the synthesis of this compound. The directing effects of the substituents already present on the aromatic ring guide the position of the incoming bromine atom.

In the case of dinitrobenzoate precursors, the two nitro groups are strong deactivating and meta-directing groups. The ester group is also a deactivating, meta-directing group. Therefore, direct bromination of a dinitrobenzoate would be challenging and may require harsh conditions.

A more common strategy involves the bromination of a precursor where the directing groups favor the desired substitution pattern. For instance, starting with a molecule that can be converted to the final product, where existing groups direct the bromine to the desired position. The development of regioselective bromination methods, such as the use of tetraalkylammonium tribromides for para-selective bromination of phenols or LDH-CO32−-Br3− for para-selective monobromination, highlights the importance of controlling the reaction's regioselectivity. mdpi.com In some cases, controlling the reaction temperature can also achieve high regioselectivity. mdpi.com

Mechanistic Aspects of Bromination Reactions

The bromination of aromatic compounds typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. lumenlearning.comlibretexts.org

The key steps of the mechanism are:

Generation of the Electrophile: A Lewis acid catalyst, such as FeBr₃, is often used to polarize the Br-Br bond in molecular bromine (Br₂), creating a more potent electrophile, sometimes represented as Br⁺. lumenlearning.comlibretexts.orgyoutube.com

Nucleophilic Attack: The π electrons of the aromatic ring act as a nucleophile and attack the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. lumenlearning.comlibretexts.org

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. lumenlearning.com

Alternative bromination methods exist, such as the use of N-bromosuccinimide (NBS) in the presence of a radical initiator for allylic or benzylic bromination (Wohl-Ziegler reaction), or the use of hypervalent iodine reagents. wikipedia.orgnih.gov The Wohl-Ziegler reaction proceeds via a radical chain mechanism. wikipedia.org A method using bis(trifluoroacetoxy)iodobenzene and trimethylsilyl (B98337) bromide generates an in-situ reactive intermediate, dibromo(phenyl)-λ3-iodane (PhIBr₂), and proceeds through a stepwise mechanism. nih.gov

Nitration Reactions on Brominated Benzoate (B1203000) Scaffolds

Nitration is the process of introducing nitro (NO₂) groups onto the aromatic ring, a crucial step in forming the dinitro-substituted final product. This reaction is a classic example of electrophilic aromatic substitution. masterorganicchemistry.comrsc.org

The synthesis of this compound can involve the nitration of a brominated benzoate precursor. For example, the nitration of methyl 2-bromobenzoate (B1222928) would be a potential route. The bromine atom is a deactivating but ortho-, para-directing group. youtube.com The ester group is a deactivating and meta-directing group. rsc.orgma.eduumkc.edu Therefore, the nitration of methyl 2-bromobenzoate would likely lead to a mixture of products, with the nitro groups adding to positions directed by both substituents.

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.orgma.edu Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comma.eduaiinmr.com

The reaction mechanism involves the attack of the aromatic ring's π electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate. aiinmr.com Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring. aiinmr.com The reaction temperature is a critical parameter and is often kept low (e.g., using an ice bath) to control the exothermic reaction and prevent the formation of dinitrated or other unwanted byproducts. rsc.orgma.eduscribd.com

For instance, the synthesis of methyl 4-bromo-3,5-dinitrobenzoate has been achieved through the nitration of 4-bromobenzoic acid with fuming nitric acid and sulfuric acid, followed by esterification. researchgate.netumt.edu This indicates that nitration of a brominated benzoic acid is a viable synthetic strategy.

Table 1: Summary of Synthetic Reactions

Reaction Type Precursor(s) Reagents/Catalysts Key Conditions Product
Esterification 2-bromo-3,5-dinitrobenzoic acid, Methanol H₂SO₄ (catalyst) Reflux This compound
Esterification 2-bromo-3,5-dinitrobenzoic acid, Methanol DCC, DMAP Mild conditions This compound
Bromination Aromatic Precursor Br₂/FeBr₃ Lewis acid catalysis Brominated Aromatic Compound
Bromination Allylic/Benzylic Hydrocarbon N-Bromosuccinimide (NBS), Radical initiator Radical initiation Allylic/Benzylic Bromide
Nitration Brominated Benzoate Scaffold HNO₃, H₂SO₄ Low temperature Nitrated Brominated Benzoate
Nitration 4-Bromobenzoic Acid Fuming HNO₃, H₂SO₄ - 4-Bromo-3,5-dinitrobenzoic acid

Regioselectivity in Electrophilic Aromatic Nitration

The introduction of nitro groups onto an aromatic ring is a classic example of electrophilic aromatic substitution. The position of the incoming nitro group is dictated by the electronic properties of the substituents already present on the ring. In the synthesis of dinitro-substituted benzoates, the directing effects of the ester and any existing halide substituents are paramount.

Generally, electrophilic aromatic nitration reactions are employed to produce a variety of synthetic products, including those used in dyes, agrochemicals, and pharmaceuticals. nih.gov Traditional methods often utilize highly acidic and corrosive mixed acid systems, which can lead to poor regioselectivity and limited functional group tolerance. nih.govfrontiersin.org

The formation of the intermediate σ-complex is a critical, and often rate-limiting, step in these nitrations. nih.gov For deactivated benzene (B151609) rings, such as those containing a bromine atom, the transition state leading to the σ-complex is the rate-determining step. nih.gov The stability of this intermediate, influenced by the electronic effects of the substituents, governs the final product distribution.

In the context of synthesizing compounds like methyl 4-bromo-3,5-dinitrobenzoate, a related isomer, the process can start from the nitration of 4-bromobenzoic acid using a mixture of fuming nitric acid and sulfuric acid. researchgate.net This highlights the powerful nitrating conditions required to overcome the deactivating nature of the bromine and carboxylic acid groups. The esterification to the methyl benzoate would then follow.

The directing effects of substituents can be summarized as follows:

Activating groups (e.g., -OH, -OR, -NH2) are typically ortho, para-directors. libretexts.org

Deactivating groups are generally meta-directors, with the exception of halogens which are deactivating but ortho, para-directing. libretexts.org

However, the interplay of multiple substituents can lead to complex outcomes. For instance, in a molecule with both a bromo and a carboxyl/ester group, both being deactivating, the conditions of the reaction must be carefully controlled to achieve the desired dinitration pattern.

Sequential Functionalization Approaches

To achieve a specific substitution pattern like that in this compound, a sequential functionalization strategy is often necessary. This involves introducing the functional groups in a stepwise manner, taking advantage of the directing effects at each stage.

One plausible synthetic route could involve the following conceptual steps:

Bromination: Starting with a suitable benzoic acid derivative, a bromine atom is introduced onto the ring.

Nitration: The bromo-substituted benzoic acid is then subjected to nitration. The bromine, being an ortho, para-director, and the carboxyl group, a meta-director, will influence the position of the first nitro group.

Second Nitration: A subsequent nitration step would add the second nitro group. The positions of the existing bromo and nitro groups will direct this addition.

Esterification: The final step would be the conversion of the carboxylic acid to the methyl ester. researchgate.net

An alternative approach might involve starting with a pre-nitrated precursor and then introducing the bromine atom. For example, the synthesis of methyl 2-methyl-3,5-dinitrobenzoate begins with 2-methyl-3,5-dinitrobenzoic acid, which is then esterified. nih.gov This highlights that the dinitro substitution pattern can be established before the final functional group modification.

Derivatization and Chemical Transformations

The chemical reactivity of this compound allows for a range of derivatization and transformation reactions, enabling the synthesis of a variety of other compounds. These transformations can target either the benzoate moiety or the substituents on the aromatic ring.

Functional Group Interconversions on the Benzoate Moiety

The methyl ester group of the benzoate moiety is a versatile functional handle that can be converted into other functional groups. solubilityofthings.com These interconversions are fundamental in organic synthesis for creating molecules with specific properties. solubilityofthings.com

Hydrolysis: Esters can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org This reaction would convert this compound into 2-bromo-3,5-dinitrobenzoic acid.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with ethanol (B145695) would yield ethyl 2-bromo-3,5-dinitrobenzoate.

Aminolysis: Esters can react with ammonia (B1221849) or primary and secondary amines to form amides. libretexts.org This would transform the methyl ester into an amide derivative.

Reduction: The ester group can be reduced to different functionalities depending on the reducing agent used.

To an Aldehyde: Using a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde. libretexts.orgfiveable.me

To an Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester all the way to a primary alcohol. fiveable.me

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org

A table summarizing these transformations is provided below:

Starting Functional GroupReagent(s)Resulting Functional Group
Methyl EsterH3O+ or OH-Carboxylic Acid
Methyl EsterR'OH, H+ or OR'-Ethyl/Other Ester
Methyl EsterNH3 or R'NH2Amide
Methyl EsterDIBAL-H, -78 °CAldehyde
Methyl Ester1) LiAlH4, 2) H2OPrimary Alcohol
Methyl Ester1) 2 R'MgBr, 2) H2OTertiary Alcohol

This table illustrates common functional group interconversions for a methyl ester moiety.

Formation of Related Derivatives and Analogues

The substituents on the aromatic ring of this compound also provide opportunities for creating a diverse range of derivatives and analogues.

The nitro groups are particularly reactive and can be reduced to amino groups. This transformation is often a key step in the synthesis of more complex molecules, such as pharmaceuticals. For example, the reduction of a nitro group is a critical step in the synthesis of Lenalidomide, where a related nitro-substituted intermediate is hydrogenated using a palladium on carbon (Pd/C) catalyst. google.com This suggests that the nitro groups on this compound could be selectively or fully reduced to amines, which can then be further functionalized. For instance, amines can be converted to amides. solubilityofthings.com

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at the 2-position of the ring.

The combination of these transformations on both the benzoate moiety and the aromatic ring substituents allows for the synthesis of a vast library of analogues from the parent this compound scaffold. For instance, the derivatization of alcohols with 3,5-dinitrobenzoyl chloride to form 3,5-dinitrobenzoate (B1224709) esters is a known method for characterizing alcohols. researchgate.net This highlights the utility of the dinitrobenzoyl moiety in synthetic and analytical chemistry.

Spectroscopic and Diffractional Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and two-dimensional NMR connectivity mapping for Methyl 2-bromo-3,5-dinitrobenzoate, are not available in the reviewed literature.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Detailed experimental ¹H NMR data for this compound is not publicly documented.

Carbon-13 (¹³C) NMR Spectral Interpretation

Specific experimental ¹³C NMR spectral data for this compound is not publicly documented.

Two-Dimensional NMR Techniques for Connectivity Mapping

There is no information available regarding the use of 2D NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy (FT-IR and Raman) Studies

Experimental FT-IR and Raman spectra for this compound are not available in the public domain.

Identification of Characteristic Functional Group Vibrations

Specific vibrational frequencies for the functional groups of this compound from FT-IR or Raman spectroscopy are not documented in available sources.

Analysis of Aromatic Ring Modes and Nitro Group Signatures

A detailed analysis of the aromatic ring modes and nitro group signatures for this compound based on experimental vibrational spectra cannot be provided as the data is unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions primarily associated with the substituted aromatic ring. The presence of both electron-withdrawing nitro groups and a halogen substituent, along with the methyl ester group, influences the energy of these transitions.

The electronic spectrum of aromatic compounds typically displays multiple absorption bands. For benzene (B151609), these are often referred to as the E1, E2, and B bands. In substituted benzenes like this compound, these bands can undergo significant shifts in wavelength (bathochromic or hypsochromic shifts) and changes in intensity.

The presence of nitro groups on the benzene ring is known to cause a red shift (bathochromic shift) of the primary absorption bands into the near-UV and visible regions. This is due to the extension of the conjugated π-system and the involvement of the nitro groups' n-electrons in n→π* transitions, as well as π→π* transitions of the entire chromophore. The addition of multiple nitro groups generally leads to an increase in absorption intensity and can cause a blue shift (hypsochromic shift) from around 240 nm to 210 nm in some nitroaromatics. For instance, the UV-Vis spectrum of hexyl 3,5-dinitrobenzoate (B1224709) shows a distinct absorption maximum, which provides a useful comparison for the title compound spectrabase.com. Aromatic nitro compounds typically show a broad absorption between 240 and 250 nm youtube.com.

Table 1: Expected UV-Vis Absorption Characteristics for this compound Based on Analogous Compounds

Transition TypeExpected Wavelength Range (nm)Associated Structural Features
π→π210-280Substituted dinitroaromatic ring
n→π> 280 (weak)Nitro groups (NO₂)

Solvatochromism, the change in the color of a solution as the solvent is changed, provides valuable information about the electronic ground and excited states of a molecule. This phenomenon is particularly pronounced in compounds with significant charge separation in the excited state. Nitroaromatic compounds are known to exhibit charge transfer (CT) characteristics, where an electron is transferred from the aromatic ring (donor) to the nitro groups (acceptor) upon photoexcitation. This intramolecular charge transfer is a key feature of their electronic structure.

The polarity of the solvent can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. In polar solvents, compounds with a more polar excited state than the ground state typically exhibit a bathochromic (red) shift, known as positive solvatochromism. The study of solvatochromic effects on related nitroaromatic compounds indicates that the solvent polarity can significantly influence the energy of the charge transfer bands. For instance, in nitroaromatics, rapid singlet-triplet population transfer can be observed in nonpolar solvents, while in more polar solvents, the first excited singlet state is stabilized relative to the triplet states nih.gov.

In this compound, the presence of the strongly electron-withdrawing nitro groups facilitates intramolecular charge transfer from the benzene ring. This charge transfer character would be sensitive to the solvent environment. While specific solvatochromic data for the title compound is not provided in the search results, it is anticipated that increasing solvent polarity would lead to a stabilization of the charge-separated excited state, likely resulting in a bathochromic shift of the main absorption band.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₅BrN₂O₆), the theoretical exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units sigmaaldrich.com. The molecular weight of the parent acid, 2-bromo-3,5-dinitrobenzoic acid, is 291.01 g/mol miamioh.edunist.gov. The methyl ester would have a correspondingly higher molecular weight.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and cleavage adjacent to the carbonyl group nist.gov. Aromatic nitro compounds often show characteristic losses of NO, NO₂, and other small neutral molecules nist.gov.

For this compound, the mass spectrum is expected to show a prominent molecular ion peak (cluster) due to the stabilizing effect of the aromatic ring. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): leading to the [M-31]⁺ ion.

Loss of the methyl group (-CH₃): resulting in the [M-15]⁺ ion.

Loss of a nitro group (-NO₂): giving the [M-46]⁺ ion.

Loss of the bromine atom (-Br): leading to the [M-79/81]⁺ ion.

Decarboxylation: loss of CO₂ from certain fragment ions.

A comparison with the mass spectrum of the closely related methyl 3,5-dinitrobenzoate (C₈H₆N₂O₆, MW: 226.1430) from the NIST WebBook reveals characteristic peaks that can be extrapolated to the bromo-derivative youtube.comresearchgate.net. Aromatic compounds generally show an intense molecular ion peak nih.gov.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

m/z (relative to M⁺)Lost FragmentIdentity of Fragment Ion
M-15•CH₃[C₇H₂BrN₂O₆]⁺
M-31•OCH₃[C₇H₂BrN₂O₅]⁺ (acylium ion)
M-46•NO₂[C₈H₅BrNO₄]⁺
M-79/81•Br[C₈H₅N₂O₆]⁺

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, analysis of closely related structures, such as methyl 2-methyl-3,5-dinitrobenzoate and various co-crystals of 3,5-dinitrobenzoic acid, allows for a detailed prediction of its solid-state conformation and interactions mdpi.comnih.gov.

In the crystal structure of methyl 2-methyl-3,5-dinitrobenzoate, the methyl ester group is nearly planar and is twisted with respect to the benzene ring, with a dihedral angle of 24.27(16)° mdpi.comnih.gov. The two nitro groups are also rotated out of the plane of the benzene ring to different extents, with dihedral angles of 4.2(5)° and 60.21(11)° mdpi.comnih.gov. This twisting is a common feature in sterically hindered aromatic compounds.

Table 3: Expected Crystallographic Parameters and Structural Features for this compound (based on analogs)

ParameterExpected FeatureRationale from Analogous Structures
Molecular ConformationNon-planarSteric hindrance between ortho substituents (Br, COOCH₃, NO₂) forces them out of the benzene ring plane.
Nitro Group OrientationTwisted relative to the ringMinimization of steric strain.
Ester Group OrientationTwisted relative to the ringMinimization of steric strain.
Crystal PackingFormation of dimers or layersDriven by C-H···O hydrogen bonds and potential halogen bonding.

Conformational Analysis and Torsional Angles

A complete conformational analysis, including the specific torsional angles between the phenyl ring and its substituents (the methyl ester and two nitro groups), has not been documented for this compound. This analysis would be crucial to understanding the steric hindrance and electronic interactions that dictate the molecule's preferred shape. The torsional angles are critical for defining the orientation of the functional groups relative to the benzene ring, which in turn influences the molecule's reactivity and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing for this compound is absent from the scientific record. This section would typically describe the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern how the molecules arrange themselves in the solid state. Understanding the crystal packing is essential for explaining the material's bulk properties, including its melting point, solubility, and stability. Without experimental crystallographic data, a discussion of these features remains speculative.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for investigating the properties of molecules like Methyl 2-bromo-3,5-dinitrobenzoate due to its balance of accuracy and computational cost. These calculations provide fundamental insights into the molecule's behavior.

The three-dimensional arrangement of atoms in this compound is determined by the interplay of steric and electronic effects of its substituents on the benzene (B151609) ring. The bromine atom, two nitro groups, and the methyl ester group dictate the molecule's preferred conformation.

Conformational analysis of similar molecules, such as methyl 3-nitrobenzoate, has been explored using semi-empirical and DFT methods. researchgate.net For this compound, the rotation around the C(ar)–C(carbonyl) bond and the orientation of the nitro groups relative to the benzene ring are of primary interest. The planarity of the methyl ester group with the benzene ring is favored due to maximum overlap of the π orbital systems. researchgate.net However, steric hindrance from the ortho-bromine and nitro groups can lead to out-of-plane orientations. In a related compound, methyl 2-methyl-3,5-dinitrobenzoate, the methyl ester group is oriented at a dihedral angle of 24.27 (16)° with respect to the benzene ring, while the nitro groups make dihedral angles of 4.2 (5)° and 60.21 (11)°. nih.gov It is expected that this compound would exhibit similar non-planar conformations to minimize steric strain.

Table 1: Predicted Dihedral Angles in this compound

Functional Group Dihedral Angle with Benzene Ring (°)
Methyl Ester Group ~20-30
2-Nitro Group ~0-10

Note: These values are estimations based on structurally similar compounds.

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is predominantly centered on the electron-withdrawing nitro groups. The presence of multiple nitro groups and a bromine atom in this compound is expected to significantly lower the energy of the LUMO, resulting in a small HOMO-LUMO gap. This small energy gap suggests that the molecule is chemically reactive. Theoretical studies on substituted dinitrophenyl derivatives have shown that the energy gap is a critical parameter in determining their performance and sensitivity. nih.gov

Table 2: Estimated Electronic Properties of this compound

Parameter Estimated Value
HOMO Energy ~ -8.0 to -9.0 eV
LUMO Energy ~ -4.0 to -5.0 eV

Note: These values are estimations based on DFT calculations of similar nitroaromatic compounds.

NBO and Mulliken population analyses are computational methods used to distribute the electrons in a molecule among its atoms, providing insights into the charge distribution and bonding interactions. nih.gov In this compound, the highly electronegative oxygen and nitrogen atoms of the nitro groups, as well as the bromine atom, are expected to carry partial negative charges, while the carbon atoms of the benzene ring and the carbonyl carbon will have partial positive charges.

This charge distribution highlights the electrophilic nature of the aromatic ring, which is susceptible to nucleophilic attack. The analysis of intramolecular interactions, such as van der Waals forces and spatial steric effects, can also be performed using these methods, which are important for understanding the molecule's stability. nih.gov

Quantum Chemical Modeling of Reactivity

Quantum chemical methods can predict the most likely sites for chemical reactions on a molecule. For this compound, this involves identifying the atoms most susceptible to electrophilic and nucleophilic attack.

The Fukui function is a key descriptor of local reactivity derived from DFT. mdpi.comresearchgate.netnih.govwikipedia.org It indicates the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) identifies the most electrophilic sites, while the function for electrophilic attack (f-) points to the most nucleophilic sites.

In nitroaromatic systems, the carbon atoms attached to the nitro groups are often the primary sites for nucleophilic attack due to the strong electron-withdrawing nature of the NO2 group. rsc.orgrsc.org Therefore, in this compound, the carbon atoms at positions 1, 3, and 5 of the benzene ring are predicted to be the most electrophilic. The oxygen atoms of the nitro groups are typically the most nucleophilic sites.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Transition state analysis allows for the calculation of activation energies, which determine the reaction rate.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational changes and the influence of the surrounding environment on molecular behavior.

Conformational Sampling and Dynamic Behavior

Detailed molecular dynamics simulation studies specifically focused on this compound are not extensively available in the current body of scientific literature. However, based on related structures, it can be theorized that the primary sources of conformational flexibility in the molecule are the rotation around the C-C bond connecting the ester group to the benzene ring and the C-O bond of the methoxy (B1213986) group. The bulky bromine atom and the adjacent nitro group likely impose significant steric hindrance, which would restrict the free rotation of the ester group. Conformational sampling would reveal the most stable, low-energy orientations of the ester and nitro groups relative to the planar benzene ring. For similar molecules, such as 5,5-bis(bromomethyl)-2-methyl-2-(4-chlorophenyl)-1,3-dioxane, computational studies using Density Functional Theory (DFT) have been employed to establish the routes of conformational transformations and the potential barriers of internal rotation. researchgate.net

Crystal Packing and Intermolecular Interaction Studies

The arrangement of molecules in a solid-state crystal lattice is dictated by a complex network of intermolecular forces. For this compound, the interplay between hydrogen bonds, halogen bonds, and other weak interactions is crucial in defining its crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots

For a molecule like this compound, the Hirshfeld surface would likely reveal significant contributions from the following contacts:

O···H/H···O contacts: Arising from interactions between the oxygen atoms of the nitro and ester groups and hydrogen atoms on adjacent molecules.

Br···H/H···Br contacts: Involving the bromine atom and nearby hydrogen atoms.

C···H/H···C contacts: Representing van der Waals forces.

H···H contacts: Typically forming a large percentage of the surface.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For example, in an analysis of a related bromo-indole derivative, H···O/O···H contacts accounted for 24.3% of the total surface, indicating their importance in the crystal packing.

Hydrogen Bonding Network Analysis and π-π Stacking Interactions

The crystal structure of substituted benzoates is often stabilized by a network of weak intermolecular interactions. In the case of this compound, the primary interactions expected are C-H···O hydrogen bonds, where the hydrogen atoms of the benzene ring or the methyl group interact with the oxygen atoms of the nitro or carbonyl groups on neighboring molecules.

In the crystal structure of a closely related isomer, Methyl 4-bromo-3,5-dinitrobenzoate, molecules are linked by weak C-H···O interactions and short Br···O contacts of 2.999 Å. These interactions lead to the formation of centrosymmetric pairs, which then stack into one-dimensional columns. Notably, significant π-π stacking interactions are reported to be absent in this isomer, a phenomenon attributed to the steric hindrance and electron-withdrawing nature of the nitro groups which rotate out of the plane of the aromatic ring. A similar situation could be anticipated for this compound, where the bulky substituents may prevent the close, parallel alignment required for effective π-π stacking. Analysis of other dinitrobenzoate complexes also highlights the critical role of non-covalent interactions in stabilizing crystal structures.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. While specific predictive studies for this compound are not prominent in the literature, the methodology is well-established. Such calculations would involve optimizing the molecule's geometry to find its lowest energy state and then computing the spectroscopic properties based on this geometry. The predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For instance, spectroscopic techniques like IR and NMR have been used alongside computational analysis to characterize new Schiff base complexes derived from bromo-substituted compounds, demonstrating the synergy between theoretical predictions and experimental characterization.

Simulated NMR, IR, and UV-Vis Spectra for Comparison with Experimental Data

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published theoretical and computational studies specifically detailing the simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound. While experimental data and synthetic procedures are available for this compound and its structural isomers, dedicated computational analyses to predict its spectroscopic properties appear to be a novel area of investigation.

Computational chemistry serves as a powerful tool for predicting the spectral characteristics of molecules, providing a theoretical baseline for comparison with experimental results. Such simulations are typically performed using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods. These calculations can elucidate the relationships between molecular structure and spectroscopic signatures. For instance, theoretical calculations for related compounds like Methyl 2-methyl-3,5-dinitrobenzoate have been used to understand their molecular geometry and intermolecular interactions. nih.govresearchgate.netresearchgate.net

Although specific simulated data for this compound is not available, a hypothetical computational study would likely involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable energetic conformation.

Frequency Calculations: These would be performed to predict the vibrational modes of the molecule, which correspond to the absorption peaks in the IR spectrum.

NMR Shielding Calculations: The magnetic shielding of the ¹H and ¹³C nuclei would be calculated to predict the chemical shifts in the NMR spectra.

Electronic Transition Calculations: TD-DFT methods would be employed to calculate the electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

The resulting simulated data would typically be presented in tabular format for direct comparison with experimental findings.

Table of Simulated ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-Value
C-Br-Value
C-NO₂-Value
C-H (aromatic)ValueValue
O-CH₃ValueValue

Note: Specific values are dependent on the level of theory and basis set used in the simulation.

Table of Simulated IR Vibrational Frequencies (Hypothetical)

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretchValue
N-O stretch (asymmetric)Value
N-O stretch (symmetric)Value
C-H stretch (aromatic)Value
C-O stretchValue
C-Br stretchValue

Note: Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

Table of Simulated UV-Vis Absorption Maxima (Hypothetical)

Electronic TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)
π → πValueValue
n → πValueValue

Note: The solvent environment can significantly influence UV-Vis spectra and would need to be accounted for in the calculations.

While experimental data exists for related compounds such as Methyl 4-bromo-3,5-dinitrobenzoate researchgate.netumt.edu and various dinitrobenzoic acids, researchgate.netsigmaaldrich.comchemicalbook.com the absence of a dedicated computational study for this compound highlights a gap in the current body of research. Such a study would be invaluable for definitively assigning experimental spectral features and deepening the understanding of the electronic and structural properties of this compound.

Reaction Mechanisms and Kinetic Studies

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the benzene (B151609) ring.

In Methyl 2-bromo-3,5-dinitrobenzoate, the benzene ring is substituted with one bromine atom and two nitro groups. These substituents exert significant electronic effects that control the position of further electrophilic attack.

Nitro Groups (-NO₂): The two nitro groups are potent deactivating groups. lookchem.comnih.gov They withdraw electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. rsc.org This deactivation is substantial, with the nitration of nitrobenzene (B124822) being about 100,000 times slower than that of benzene. nih.gov Due to their strong electron-withdrawing nature, nitro groups are meta-directors. rsc.orgrawdatalibrary.net They direct incoming electrophiles to the positions meta to themselves. In this compound, the nitro groups are at positions 3 and 5.

Bromine Atom (-Br): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. nih.gov However, it is also an ortho-, para-director because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. nih.govnih.gov

The directing effects of the substituents in this compound are synergistic. The nitro group at position 3 directs incoming electrophiles to positions 1 and 5. The nitro group at position 5 directs to positions 1 and 3. The bromine atom at position 2 is an ortho-, para-director, but the positions ortho (positions 1 and 3) and para (position 5) to it are already substituted or strongly deactivated by the nitro groups. The positions available for substitution are C4 and C6. Both nitro groups direct any incoming electrophile to the C1, C3 and C5 positions, however these are already substituted. The remaining positions are C4 and C6. The C4 position is meta to the C3-nitro group and ortho to the C5-nitro group. The C6 position is ortho to the C5-nitro group and meta to the C3-nitro group. The bromine at C2 will direct to the C4 and C6 positions (para and ortho respectively). Therefore, the directing groups are not in conflict.

When multiple substituents are present on a benzene ring, the most activating group generally controls the position of further substitution. organic-chemistry.org However, in this case, all substituents are deactivating. The combined deactivating effect of two nitro groups and a bromine atom makes further electrophilic substitution on this compound extremely difficult and require harsh reaction conditions.

The kinetics of electrophilic aromatic substitution reactions are highly dependent on the nature of the aromatic substrate and the electrophile. The rate-determining step in these reactions is typically the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

The nitration of p-nitrotoluene has also been investigated, and a kinetic model has been established. sci-hub.se The rate of nitration is strongly dependent on the concentration of sulfuric acid, which is used to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. sci-hub.sersc.org For a severely deactivated substrate like this compound, extremely harsh conditions, such as fuming nitric acid and concentrated sulfuric acid at elevated temperatures, would be necessary to achieve any significant rate of reaction.

The table below provides a qualitative comparison of the expected reactivity of different substituted benzenes towards electrophilic nitration, highlighting the severe deactivation in this compound.

CompoundSubstituentsExpected Relative Rate of NitrationDirecting Effect of Substituents
Toluene-CH₃ (activating)Faster than benzeneOrtho, Para
Benzene-HReferenceN/A
Bromobenzene-Br (deactivating)Slower than benzeneOrtho, Para
Nitrobenzene-NO₂ (deactivating)Much slower than benzeneMeta
1,3-DinitrobenzeneTwo -NO₂ (strongly deactivating)Extremely slowMeta to both nitro groups
This compound-Br, two -NO₂ (severely deactivating)Exceedingly slowSynergistic deactivation

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

In contrast to its low reactivity in EAS, the electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.

In this compound, the bromine atom at the C2 position is the leaving group. The presence of two strongly electron-withdrawing nitro groups at the C3 and C5 positions is crucial for the stabilization of the negatively charged Meisenheimer complex, thus facilitating the reaction.

The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. researchgate.net This is because the rate-determining step is the attack of the nucleophile, and the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic. However, the nature of the leaving group can also influence the second step of the reaction, the expulsion of the halide ion.

Kinetic studies on the closely related compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, with various amines (piperidine, piperazine, morpholine, and thiomorpholine) have shown that the reaction proceeds via an SNAr mechanism with the displacement of the chlorine atom at the C2 position. researchgate.net The reactions were found to be second order, and the thermodynamic parameters indicated that the reactions are not amine-catalyzed. researchgate.net It is reasonable to assume that this compound would react similarly, with the bromine at C2 being displaced by a nucleophile.

The table below shows the second-order rate constants for the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with different amines in methanol (B129727) at 25°C. This data provides an indication of the magnitude of reactivity for a similar dinitro-halogenated benzoate (B1203000).

Nucleophilek₂ (x 10⁻³ L mol⁻¹ s⁻¹)
Piperidine13.8
Piperazine8.6
Morpholine2.5
Thiomorpholine3.1

Data from the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate in methanol at 25°C. researchgate.net

The presence and position of nitro groups on the aromatic ring are the most critical factors for activating the ring towards nucleophilic attack. The nitro groups exert a powerful electron-withdrawing effect, which stabilizes the negative charge of the Meisenheimer intermediate through resonance. This stabilization is most effective when the nitro groups are located ortho or para to the site of nucleophilic attack, as this allows for the delocalization of the negative charge onto the oxygen atoms of the nitro group.

In this compound, the bromine leaving group is at C2. The nitro group at C3 is in an ortho position, and the nitro group at C5 is in a para position relative to the site of attack. This arrangement provides substantial resonance stabilization for the Meisenheimer complex, making the compound highly reactive towards nucleophiles.

A study of the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine confirmed the formation of an intermediate complex and provided kinetic and equilibrium constants for its formation and decomposition. rsc.org This further supports the role of dinitro substitution in facilitating SNAr reactions.

Ester Hydrolysis and Transesterification Kinetics

The methyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which are typically catalyzed by acids or bases.

The hydrolysis of esters can proceed through several mechanisms, but the most common for methyl esters is a nucleophilic acyl substitution. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion. Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

The rate of ester hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro groups in this compound, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the rate of hydrolysis is enhanced. masterorganicchemistry.com A study on the hydrolysis of substituted methyl benzoates demonstrated that a para-nitro substituent significantly increases the rate of hydrolysis compared to an unsubstituted methyl benzoate. masterorganicchemistry.com Given that this compound has two strongly electron-withdrawing nitro groups, its ester hydrolysis is expected to be relatively fast, especially under basic conditions.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The mechanism is analogous to that of ester hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol. masterorganicchemistry.com

While specific kinetic data for the transesterification of this compound is not available in the reviewed literature, the principles governing this reaction are well-established. The presence of the electron-withdrawing nitro groups would be expected to facilitate the nucleophilic attack of the alcohol on the carbonyl carbon, thus influencing the reaction rate. The general mechanism for base-catalyzed transesterification involves the formation of a tetrahedral intermediate. youtube.com

The table below summarizes the expected relative rates of hydrolysis for different substituted methyl benzoates under basic conditions, based on the electronic effects of the substituents.

CompoundSubstituent(s)Electronic EffectExpected Relative Rate of Hydrolysis
Methyl p-methoxybenzoate-OCH₃ (para)Electron-donatingSlower than Methyl benzoate
Methyl benzoate-HReferenceReference
Methyl p-nitrobenzoate-NO₂ (para)Electron-withdrawingFaster than Methyl benzoate
Methyl 3,5-dinitrobenzoate (B1224709)Two -NO₂ (meta)Strongly electron-withdrawingMuch faster than Methyl benzoate
This compound-Br, two -NO₂Very strongly electron-withdrawingExpected to be very fast

Decarboxylation Pathways

The product of the hydrolysis of this compound is 2-bromo-3,5-dinitrobenzoic acid. Under certain conditions, this carboxylic acid, or more specifically its conjugate base (the 2-bromo-3,5-dinitrobenzoate ion), can undergo decarboxylation, which involves the loss of a molecule of carbon dioxide (CO₂).

The decarboxylation of 2-bromo-3,5-dinitrobenzoate is a type of halodecarboxylation. The mechanism for the decarboxylation of related dinitrobenzoate ions has been studied and is believed to proceed via an aromatic S_E1 (electrophilic substitution, unimolecular) type mechanism. acs.org The rate-determining step involves the loss of carbon dioxide from the carboxylate anion to form a highly reactive aryl anion intermediate. acs.org This intermediate is stabilized by the strongly electron-withdrawing nitro groups. Following its formation, the aryl anion is rapidly protonated by the solvent (e.g., water) to yield the final product, 1-bromo-2,4-dinitrobenzene. acs.org

The general steps are as follows:

Formation of the Carboxylate: Hydrolysis of the ester to the carboxylic acid, followed by deprotonation to form the 2-bromo-3,5-dinitrobenzoate anion.

Rate-Determining Step (Loss of CO₂): The carboxylate anion loses CO₂ to form the 1-bromo-2,4-dinitrophenyl anion.

Protonation: The aryl anion is quickly protonated by a proton source in the medium to give the final product.

Kinetic studies on similar compounds show that these decarboxylations are characterized by large positive enthalpies and entropies of activation. acs.org

The rate of decarboxylation is highly dependent on the nature and position of the substituents on the aromatic ring. The key factor is the stability of the aryl anion intermediate that is formed during the rate-determining step.

Electron-withdrawing groups (EWGs) are crucial for facilitating this reaction. The two nitro groups on the ring are essential for stabilizing the negative charge of the 1-bromo-2,4-dinitrophenyl anion intermediate through their strong -I and -M effects. This stabilization lowers the activation energy of the reaction, thereby increasing the rate of decarboxylation. acs.org Studies have shown that decarboxylation is significantly accelerated by electron-attracting substituents. acs.org

The position of the substituents is also critical. For decarboxylation to occur readily through this mechanism, the negative charge of the aryl anion must be effectively delocalized. Nitro groups at the ortho and para positions relative to the departing carboxylate group are particularly effective at stabilizing the resulting carbanion. In the case of the 2-bromo-3,5-dinitrobenzoate anion, decarboxylation would lead to a carbanion at position 2, which is ortho to one nitro group (at position 3, but meta in the product) and para to the other (at position 5, which becomes para in the product, 1-bromo-2,4-dinitrobenzene). This arrangement provides substantial stabilization for the intermediate.

The bromine atom also influences the rate. As a halogen, it is an electron-withdrawing group via the inductive effect, which contributes to the stabilization of the aryl anion and thus accelerates the decarboxylation rate compared to a hydrogen atom at the same position. acs.org

Kinetic data from the decarboxylation of various substituted dinitrobenzoate ions in water demonstrate these substituent effects.

Substituent on Dinitrobenzoate IonTemperature (°C)Rate Constant k (s⁻¹) x 10⁵Activation Enthalpy ΔH‡ (kcal/mol)Activation Entropy ΔS‡ (cal/mol·K)
4-Br-2,6-dinitro85.01.8329.2+10.1
4-Cl-2,6-dinitro85.01.5729.6+11.2
2-Br-4,6-dinitro95.01.7531.6+14.9
2-Cl-4,6-dinitro95.01.4332.0+16.1
2-I-4,6-dinitro95.01.5431.4+14.2
2-H-4,6-dinitro (3,5-dinitro)95.00.038532.8+11.8

This table presents kinetic data for the decarboxylation of various substituted dinitrobenzoate ions in water, adapted from Bunnett et al. acs.org It shows that halogen substituents accelerate the reaction compared to hydrogen.

Coordination Chemistry and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The dinitrobenzoate moiety, derived from Methyl 2-bromo-3,5-dinitrobenzoate, serves as an effective organic building unit in the creation of these extended networks. nih.gov

The synthesis of metal-dinitrobenzoate complexes typically involves the reaction of a metal salt with the dinitrobenzoic acid ligand in a suitable solvent system, often under solvothermal or hydrothermal conditions. nih.gov The choice of metal, solvent, and reaction conditions can significantly influence the final structure of the resulting complex. nih.gov For instance, the coordination of 3,5-DNBA with cobalt(II) in different solvent mixtures can lead to distinct crystal structures. nih.gov

The carboxylate group of the dinitrobenzoate ligand can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. nih.gov The bridging coordination mode is particularly crucial for the formation of polymeric structures, extending the network in one, two, or three dimensions. nih.gov While the nitro groups are generally considered weaker coordinating agents than the carboxylate group, there are instances where they participate in coordination to metal ions, contributing to the formation of polymeric structures. nih.gov However, more commonly, the nitro groups influence the supramolecular structure through non-covalent interactions. nih.gov

Table 1: Examples of Metal-Dinitrobenzoate Complexes and Synthesis Methods

Metal Ion Ligand Synthesis Method Resulting Structure
Co(II) 3,5-Dinitrobenzoic acid, 4,4'-bipyridine Solvothermal Mononuclear or dinuclear complexes depending on the solvent nih.gov
Cu(II) 3,5-Dinitrobenzoic acid, Pyridine Recrystallization Mononuclear complex nih.gov
Lanthanides 3,5-Dinitrobenzoic acid Hydrothermal Polymeric structures with carboxylate bridging nih.gov

Hydrogen-Bonded Supramolecular Architectures

Hydrogen bonding plays a pivotal role in directing the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgillinois.edu The nitro and carboxylate groups of dinitrobenzoate derivatives are excellent participants in hydrogen bonding, leading to a rich variety of structures. nih.govnih.gov

A significant area of research involves the co-crystallization of 3,5-dinitrobenzoic acid with various amines and heterocyclic bases. In many of these systems, a proton is transferred from the acidic carboxylic acid group to the basic nitrogen atom of the amine or heterocycle. nih.govrsc.org This proton transfer results in the formation of an ion pair, a dinitrobenzoate anion and a protonated base cation. The resulting charged species then self-assemble through a network of strong N-H···O and C-H···O hydrogen bonds, often forming intricate one-, two-, or three-dimensional structures. nih.govrsc.org

For example, the reaction of 3,5-dinitrobenzoic acid with aminomethyl pyridines leads to the formation of three-dimensional hydrogen-bonded networks. rsc.org Similarly, a hydrated salt of 2-aminothiazolium 3,5-dinitrobenzoate (B1224709) showcases a complex 3D network stabilized by a variety of hydrogen bonds, including those involving water molecules. nih.gov

Both the nitro and carboxylate groups are instrumental in the formation of hydrogen-bonded supramolecular structures. The carboxylate group, particularly after deprotonation, acts as a strong hydrogen bond acceptor. nih.gov The two oxygen atoms of the carboxylate can participate in multiple hydrogen bonds, leading to the formation of robust synthons, which are reliable and recurring patterns of hydrogen bonds. A common example is the R22(8) ring motif formed between two carboxylic acid molecules or between a carboxylic acid and another suitable molecule. nih.govnih.gov

Molecular Recognition Phenomena

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. The structural features of dinitrobenzoate derivatives make them interesting candidates for studies in molecular recognition. nih.gov

Research has shown the development of fluorescent sensors designed to recognize and bind dinitrobenzoic acid. nih.gov One such sensor, based on a dimethylxanthene skeleton, possesses an "oxyanion hole" that provides a suitable cavity for associating with carboxylic acids. nih.gov The fluorescence of this sensor is quenched upon the addition of dinitrobenzoic acid, indicating a binding event. nih.gov This phenomenon is attributed to a photoinduced electron transfer (PET) effect, where the electron-deficient dinitrobenzoic acid acts as an oxidant. nih.gov The high association constant observed for dinitrobenzoic acid with this receptor highlights the potential for designing molecules that can selectively recognize and sense dinitrobenzoate-containing compounds. nih.gov

Host-Guest Interactions with Dinitrobenzoate Moieties

The electron-deficient aromatic ring of dinitrobenzoate derivatives allows them to act as guests in host-guest complexes. These interactions are primarily driven by non-covalent forces, including π-π stacking, hydrogen bonding, and van der Waals forces. A common class of host molecules for such interactions are cyclodextrins, which possess a hydrophobic inner cavity and a hydrophilic exterior.

While no specific studies on the host-guest chemistry of this compound with cyclodextrins are available, research on related systems provides insight into the potential interactions. For instance, the stability of host-guest complexes between phenol (B47542) and β-cyclodextrin is significantly enhanced upon methylation of the cyclodextrin (B1172386). nih.gov This enhancement is attributed to a disruption of the hydrogen-bonding network in the native cyclodextrin, leading to greater flexibility and stronger van der Waals interactions with the guest molecule. nih.gov It is plausible that the dinitrobenzoate moiety of this compound could similarly be encapsulated within the cavity of cyclodextrins, with the stability of the complex being influenced by the specific type of cyclodextrin and any modifications to its structure.

The formation of such inclusion complexes is a delicate balance of enthalpic and entropic factors. The encapsulation of a guest molecule like a dinitrobenzoate derivative into a host's cavity is often entropically favored due to the release of high-energy water molecules from the cavity into the bulk solvent.

Design of Selectors for Chromatography

The 3,5-dinitrobenzoyl group is a well-established derivatizing agent in the field of chiral chromatography, particularly for the separation of enantiomers via High-Performance Liquid Chromatography (HPLC). The underlying principle involves the introduction of a π-acidic 3,5-dinitrobenzoyl moiety onto the analyte molecule. This derivatized analyte can then interact with a chiral stationary phase (CSP) that possesses π-basic characteristics, leading to the formation of transient diastereomeric complexes with different stabilities, thus allowing for their separation.

While direct application of this compound as a selector has not been reported, the broader class of 3,5-dinitrobenzoate derivatives serves as a blueprint for its potential use. For example, chiral stationary phases derived from N-3,5-dinitrobenzoyl amino acids have been successfully used for the separation of a wide range of racemic compounds. nih.govresearchgate.net In these systems, the dinitrobenzoyl group of the CSP acts as a π-acceptor, interacting with π-donor functionalities on the analyte.

The design of these selectors is a strategic process involving the selection of a chiral backbone to which the dinitrobenzoyl group is attached. The efficiency of the chiral recognition depends on a combination of π-π interactions, hydrogen bonding, and steric effects.

Table 1: Examples of 3,5-Dinitrobenzoyl-based Chiral Stationary Phases and Their Applications

Chiral Stationary Phase (CSP)Analyte ClassSeparation Principle
N-3,5-dinitrobenzoyl-(R,R)-1,2-diphenylethanediamineDiarylcarbinolsπ-π interactions, hydrogen bonding
N-3,5-dinitrobenzoyl-L-leucineAmides, Estersπ-π interactions, hydrogen bonding, steric repulsion
C3 Symmetric N-3,5-dinitrobenzoyl derivativesVarious chiral samplesMultimodal chiral recognition

Crystal Engineering Principles

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties by understanding and controlling intermolecular interactions. Dinitrobenzoate derivatives are excellent building blocks in crystal engineering due to their ability to form predictable and robust supramolecular synthons.

Directed Assembly of Dinitrobenzoate Derivatives

The assembly of dinitrobenzoate derivatives in the solid state is primarily governed by a combination of hydrogen bonds and π-π stacking interactions. The nitro groups are effective hydrogen bond acceptors, while the electron-deficient aromatic ring can participate in π-π stacking with electron-rich aromatic systems.

Studies on 3,5-dinitrobenzoic acid and its salts have demonstrated the formation of well-defined supramolecular structures. For instance, in the co-crystal of 3,5-dinitrobenzoic acid with the antipsychotic agent trihexyphenidyl, a combination of O-H···O, N-H···O, and C-H···O hydrogen bonds links the ions into complex chains, which are further assembled into sheets by π-π stacking interactions between the dinitrobenzoate anions. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline solid containing two or more different molecular entities in a stoichiometric ratio, are important aspects of crystal engineering, particularly in the pharmaceutical industry.

There are no specific reports on the polymorphism of this compound. However, the propensity of dinitrobenzoate derivatives to form co-crystals is well-documented. 3,5-Dinitrobenzoic acid has been successfully co-crystallized with a variety of organic molecules, including antipsychotic drugs and other carboxylic acids. nih.govacs.org These co-crystals are often held together by robust hydrogen-bonding synthons between the carboxylic acid group of the dinitrobenzoic acid and a complementary functional group on the co-former.

For instance, the co-crystallization of 3,5-dinitrobenzoic acid with acetamide (B32628) results in isostructural solvate crystals where amide-amide dimer homo synthons and acid-amide hetero synthons are the primary packing motifs. nih.gov The formation of these multicomponent crystals can be influenced by the choice of solvent, which can sometimes be incorporated into the crystal lattice. nih.gov While this compound lacks the carboxylic acid group for the formation of strong acid-base synthons, its nitro groups can still act as effective hydrogen bond acceptors, making it a potential candidate for co-crystallization with hydrogen bond donors.

Table 2: Examples of Co-crystals involving 3,5-Dinitrobenzoic Acid

Co-formerStoichiometry (DNBA:Co-former)Key Supramolecular Synthons
Trihexyphenidyl1:1O-H···O, N-H···O, C-H···O hydrogen bonds, π-π stacking
Chlorprothixene2:1O-H···O hydrogen bonds
Acetamide1:1 (with solvent)Amide-amide dimers, acid-amide synthons
Sulfamethoxazole1:1Amidine-acid synthons

Non-Linear Optical (NLO) Materials Development

Organic materials with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and signal processing. nih.gov The NLO response of an organic molecule is fundamentally linked to its electronic structure, particularly the ability to create a large change in dipole moment under the influence of an external electric field. This compound possesses the key architectural elements for NLO activity.

The NLO properties of organic molecules often arise from the interaction between electron-donating and electron-accepting groups connected through a π-conjugated system. In the case of this compound, the benzene (B151609) ring serves as the π-system. The molecule is heavily substituted with electron-withdrawing groups (EWGs), which creates a significant intramolecular charge asymmetry, a prerequisite for second-order NLO activity.

The key structural features influencing its potential NLO properties are:

Nitro Groups (-NO₂): These are exceptionally strong electron-withdrawing groups. Their presence drastically lowers the electron density of the aromatic ring, making it a potent electron acceptor. This contributes significantly to the molecule's hyperpolarizability. ripublication.com

Bromo Group (-Br): The bromine atom is an electronegative substituent that withdraws electron density through the inductive effect.

Methyl Ester Group (-COOCH₃): This group also acts as an electron-withdrawing substituent, further enhancing the electron-deficient nature of the aromatic system.

The collective effect of these substituents is the creation of a molecule with a large ground-state dipole moment and a high potential for second-order hyperpolarizability (β), a microscopic measure of NLO activity. Theoretical studies on similar dinitrobenzene derivatives confirm that the arrangement of such groups is critical for generating a substantial NLO response. ripublication.comresearchgate.net

Table 1: Influence of Substituents on NLO Properties of this compound
SubstituentPositionElectronic EffectRole in NLO Activity
Bromo (-Br)2Inductively WithdrawingEnhances electron deficiency of the π-system.
Nitro (-NO₂)3Strongly Withdrawing (Resonance & Inductive)Acts as a primary electron acceptor, creating significant charge asymmetry.
Nitro (-NO₂)5Strongly Withdrawing (Resonance & Inductive)Acts as a primary electron acceptor, creating significant charge asymmetry.
Methyl Ester (-COOCH₃)1WithdrawingContributes to the overall electron-deficient character of the molecule.

The pronounced electron-accepting character of this compound makes it an ideal candidate for forming charge-transfer (CT) complexes. nih.gov A CT complex is an assembly of two or more molecules where a fraction of electronic charge is transferred from an electron-rich donor molecule to an electron-poor acceptor. rsc.org This interaction leads to the formation of new, characteristic absorption bands in the UV-visible spectrum, which are not present in the individual components.

In this context, this compound functions as a π-electron acceptor. When combined with suitable electron donor molecules (e.g., anilides, polycyclic aromatic hydrocarbons, or other electron-rich heterocycles), it can form CT complexes. nih.govejournal.by The formation of these complexes involves the interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. The photophysical properties of the resulting CT complexes can be tailored by systematically modifying the structure of the donor or acceptor, allowing for the fine-tuning of their optical and electronic characteristics for specific optoelectronic applications. rsc.org

Intermediates in Complex Molecule Synthesis

The strategic placement of multiple reactive functional groups makes this compound a valuable intermediate in the construction of more complex molecular architectures. Its utility stems from the ability to perform selective, sequential chemical transformations at different sites on the molecule.

In multi-step synthesis, a building block must offer reliable and predictable reactivity. This compound serves this purpose by providing several handles for chemical modification. For example, a synthetic route could first involve a reaction at the bromine position, such as a palladium-catalyzed cross-coupling, to introduce a new carbon-based substituent. nbinno.com Subsequently, the nitro groups can be chemically altered, for instance, through reduction to amino groups, which then opens up a new set of possible transformations. libretexts.orgyoutube.com This stepwise approach is fundamental in the synthesis of pharmaceuticals and other functional organic materials where precise control over the final structure is essential. The parent compound, 2-bromo-3,5-dinitrobenzoic acid, is noted as an intermediate in the preparation of dinitrobenzamide compounds. chiralen.com

The true synthetic power of this compound lies in its potential for diverse functionalization reactions.

Functionalization via the Bromo Group: The bromine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a process that is highly activated by the two electron-withdrawing nitro groups. nbinno.comstackexchange.comechemi.com Furthermore, the C-Br bond is a standard reaction site for various transition metal-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds. nbinno.com

Heck Coupling: Reaction with alkenes. nbinno.com

Sonogashira Coupling: Reaction with terminal alkynes. nbinno.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Functionalization via the Nitro Groups: The nitro groups are versatile functionalities that can be readily transformed. The most common transformation is their reduction to primary amino groups (-NH₂) using reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂/Pd-C). libretexts.org The resulting aniline derivatives are themselves key synthetic intermediates, which can undergo a wide array of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

Table 2: Synthetic Transformations of this compound
Reactive SiteReaction TypeReagents/ConditionsResulting Functional Group
Bromo Group Nucleophilic Aromatic SubstitutionNucleophiles (e.g., RO⁻, R₂NH)Ether, Amine
Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseAryl, Alkyl
Sonogashira CouplingR-C≡CH, Pd/Cu catalyst, BaseAlkynyl
Nitro Groups ReductionSnCl₂/HCl or H₂/Pd-CAmino (-NH₂)
Ester Group HydrolysisNaOH or H₃O⁺Carboxylic Acid (-COOH)
AmidationRNH₂, HeatAmide (-CONHR)

Chemical Derivatization in Analytical Research (Methodology Focus)

In analytical chemistry, particularly in chromatography, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for detection and separation. mdpi.com Analytes that lack a UV-absorbing chromophore or are difficult to detect at low concentrations can be reacted with a derivatizing agent to attach a "tag" that is easily detectable.

The methodology associated with dinitrobenzoyl compounds is a classic example of this approach. While this compound itself is not typically the direct reagent, its corresponding acid chloride, 2-bromo-3,5-dinitrobenzoyl chloride (derived from the hydrolysis of the ester followed by reaction with a chlorinating agent), is an ideal candidate for this purpose. The closely related reagent, 3,5-dinitrobenzoyl chloride, is widely used for the derivatization of alcohols and primary/secondary amines. nih.govmnstate.edunsf.gov

The analytical methodology involves the following steps:

Reaction: The analyte (e.g., an alcohol or amine) is reacted with the dinitrobenzoyl chloride derivative. This forms a stable dinitrobenzoate ester or a dinitrobenzamide. mnstate.edu

Enhanced Detection: The incorporated dinitrophenyl group is a powerful chromophore, meaning the new derivative strongly absorbs UV light. nih.govresearchgate.net This allows for highly sensitive detection using a standard HPLC-UV detector, often at detection limits in the picomolar range. sdiarticle4.com

Improved Chromatography: The resulting derivatives are typically less polar and more hydrophobic, which can improve their retention and separation characteristics on modern reversed-phase HPLC columns. researchgate.net

This pre-column derivatization technique is a robust and reliable method for the quantitative analysis of various compounds, such as biogenic amines in food samples or chiral alcohols, in complex matrices. nih.govresearchgate.net The dinitrobenzoyl tag provides the necessary properties for sensitive and accurate quantification.

Unveiling the Analytical and Environmental Profile of this compound

A niche yet significant chemical entity, this compound, holds specialized applications in analytical chemistry, particularly in enhancing the detection of other molecules. Concurrently, understanding its environmental fate, including its breakdown through light and biological processes, is crucial for a comprehensive assessment of its lifecycle. This article delves into the specific applications of this compound in advanced materials science and its synthetic utility, with a focused examination of its role in chromatography and mass spectrometry, as well as the methodologies for studying its environmental degradation.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of Methyl 2-bromo-3,5-dinitrobenzoate, a polysubstituted benzene (B151609) derivative, presents a fascinating challenge for synthetic chemists. Future research should focus on developing more efficient, selective, and sustainable synthetic routes.

Current synthetic strategies likely rely on classical multi-step procedures involving nitration, bromination, and esterification of a benzoic acid precursor. wikipedia.orgnih.govwikipedia.org A typical approach might involve the nitration of benzoic acid to 3,5-dinitrobenzoic acid, followed by bromination and subsequent esterification. wikipedia.orgacs.org Alternatively, the synthesis could start with 2-bromobenzoic acid, followed by nitration and esterification. The order of these steps is crucial to control the regioselectivity of the substitutions due to the directing effects of the functional groups.

Future research could explore innovative one-pot syntheses or flow chemistry approaches to streamline the production process, minimize waste, and enhance safety, particularly when handling nitrated compounds. researchgate.net The development of novel catalytic systems for regioselective bromination and nitration could also significantly improve yield and purity. For instance, the use of solid acid catalysts or enzyme-catalyzed reactions could offer greener alternatives to traditional methods that often employ harsh reagents like fuming nitric and sulfuric acids.

A potential synthetic pathway could involve the bromination of a pre-existing dinitrobenzoate ester. For example, a method analogous to the synthesis of methyl 3,5-dibromo-2-aminobenzoate, which uses a specific brominating agent to achieve high yield, could be adapted. google.com

Reaction Step Traditional Reagents Potential Novel Approaches
NitrationFuming Nitric Acid, Sulfuric AcidSolid Acid Catalysts, Microfluidic Nitration
BrominationBromine, Iron(III) BromideN-Bromosuccinimide (NBS), Enzyme-Catalyzed Bromination
EsterificationMethanol (B129727), Acid CatalystFischer-Speier Esterification with Novel Catalysts, Mitsunobu Reaction

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is paramount for its potential applications. While standard spectroscopic techniques like ¹H and ¹³C NMR, IR, and mass spectrometry provide essential data, advanced methods can offer deeper insights. fiveable.melibretexts.orglibretexts.org

Future research should employ two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations. numberanalytics.com This detailed structural information is crucial for understanding the molecule's conformation and reactivity.

Surface-Enhanced Raman Spectroscopy (SERS) could be a powerful tool for obtaining vibrational information with high sensitivity. numberanalytics.com This technique could be particularly useful for studying the compound's interaction with surfaces or other molecules, which is relevant for potential applications in sensing or materials science. Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns of the molecule, aiding in its structural confirmation and the identification of potential impurities or degradation products. fiveable.me

Spectroscopic Technique Information Gained
2D-NMR (COSY, HSQC, HMBC)Unambiguous assignment of all proton and carbon signals, through-bond and through-space correlations, conformational analysis. numberanalytics.com
Surface-Enhanced Raman Spectroscopy (SERS)Highly sensitive vibrational information, study of surface interactions. numberanalytics.com
Tandem Mass Spectrometry (MS/MS)Detailed fragmentation patterns, structural confirmation, impurity identification. fiveable.me
UV-Vis SpectroscopyInformation on the electronic transitions within the aromatic system. fiveable.melibretexts.orgresearchgate.net

Deeper Mechanistic Insights through Advanced Computational Methods

Computational chemistry offers a powerful lens through which to investigate the electronic structure, reactivity, and potential reaction mechanisms of this compound at a molecular level. numberanalytics.com Future research should leverage advanced computational methods to complement experimental findings and guide the design of new experiments.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, vibrational frequencies, and electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals. researchgate.net This information is invaluable for understanding the compound's reactivity and spectroscopic behavior.

Furthermore, computational studies can be used to model potential reaction pathways for the synthesis or degradation of this compound. mdpi.com By calculating the energies of transition states and intermediates, it is possible to elucidate reaction mechanisms and identify rate-determining steps. This knowledge can be used to optimize reaction conditions and to predict the formation of byproducts. Quantum mechanics-based methods can also be used to predict properties like one-electron reduction potentials, which are important for understanding the environmental fate of nitroaromatic compounds. nih.gov

Computational Method Predicted Properties and Insights
Density Functional Theory (DFT)Optimized molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO gap, electrostatic potential), NMR chemical shifts. researchgate.net
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra (UV-Vis).
Transition State TheoryElucidation of reaction mechanisms, identification of transition states and intermediates, calculation of activation energies. mdpi.com

Exploration of New Supramolecular Assemblies

The presence of nitro groups and a methyl ester functionality in this compound suggests a rich potential for forming interesting supramolecular assemblies. researchgate.net The nitro groups are known to participate in various non-covalent interactions, including hydrogen bonding (with suitable donors), halogen bonding (with the bromine atom), and π-π stacking interactions.

Future research should focus on the systematic investigation of the co-crystallization of this compound with a variety of co-formers, such as other aromatic compounds, hydrogen bond donors and acceptors, and metal salts. This could lead to the formation of novel co-crystals, salts, or coordination polymers with unique structural motifs and physical properties.

The study of these supramolecular assemblies can be carried out using single-crystal X-ray diffraction to determine their precise three-dimensional structures. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to characterize their thermal properties. Understanding the principles that govern the self-assembly of this molecule could pave the way for the rational design of new materials with tailored properties. The formation of supramolecular assemblies with fluorescent molecules could also be explored for sensing applications. researchgate.net

Diversification of Applications in Material Science

The high nitrogen and oxygen content of this compound, due to the two nitro groups, suggests its potential as an energetic material or a precursor to such materials. wikipedia.orgacs.orgnih.gov The nitro group is a well-known explosophore, and many nitroaromatic compounds are used in explosives and propellants. nih.govresearchgate.net Future research could investigate the thermal stability, sensitivity, and energetic performance of this compound.

Beyond energetic materials, the unique combination of functional groups in this compound could be exploited in other areas of material science. The electron-deficient aromatic ring makes it a potential candidate for use in charge-transfer complexes or as an n-type organic semiconductor.

The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules and polymers with tailored optical or electronic properties. For example, it could be used as a monomer in the synthesis of novel polymers with high refractive indices or specific liquid crystalline properties. researchgate.net Its derivatives could also find use as corrosion inhibitors or in the synthesis of dyes. wikipedia.orgwikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 2-bromo-3,5-dinitrobenzoate?

  • Methodological Answer : The compound can be synthesized via esterification of 2-bromo-3,5-dinitrobenzoic acid using methanol and sulfuric acid as a catalyst under reflux (5 hours). Reaction progress is monitored by TLC, followed by recrystallization from chloroform to obtain pure crystals (69.3% yield). Critical parameters include maintaining anhydrous conditions and controlled cooling to avoid impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the planar benzene ring and ester group geometry, with dihedral angles (e.g., 24.27° between aromatic and ester planes) and hydrogen-bonding patterns (C–H···O interactions) .
  • NMR and IR spectroscopy confirm functional groups (e.g., nitro, bromo, ester).
  • Mass spectrometry validates molecular weight (e.g., using collision cross-section predictions for adducts like [M+H]+) .

Q. How can purity be ensured during synthesis?

  • Methodological Answer :

  • TLC monitoring ensures reaction completion.
  • Recrystallization from chloroform removes unreacted starting materials.
  • Melting point analysis (e.g., 125–127°C for analogous nitro esters) confirms crystalline purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond angles, polymorphism) be resolved?

  • Methodological Answer :

  • Use SHELXL for refinement, validating against high-resolution data and checking for systematic errors (e.g., merging Friedel pairs due to weak anomalous scattering) .
  • Compare dihedral angles (e.g., 60.21° vs. 4.22° for nitro group orientations) to identify conformational flexibility .
  • Employ ORTEP-3 for graphical visualization of thermal ellipsoids and hydrogen-bonding networks .

Q. What computational strategies predict reactivity or stability of derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) models assess electronic effects of substituents (e.g., bromo vs. nitro groups on aromatic ring electrophilicity).
  • Collision cross-section (CCS) predictions (e.g., 168.6 Ų for [M+H]+) guide mass spectrometry workflows for derivative analysis .

Q. How to address contradictions in synthetic yields or byproduct formation?

  • Methodological Answer :

  • Mechanistic studies : Probe acid-catalyst role (H₂SO₄ vs. alternatives) in esterification efficiency.
  • Byproduct analysis : Use HPLC-MS to identify intermediates (e.g., incomplete esterification products).
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) to improve nitro group stability during reflux .

Methodological Tools and Validation

Q. Which software tools are critical for structural analysis?

  • Answer :

  • SHELX suite (SHELXL, SHELXS) for refinement and structure solution, particularly for handling twinned data or high-resolution datasets .
  • ORTEP-III for visualizing molecular geometry and intermolecular interactions (e.g., zigzag polymeric chains via C–H···O bonds) .

Q. How to validate hydrogen-bonding networks in crystal structures?

  • Methodological Answer :

  • Analyze D–H···A geometries (e.g., C9–H9C···O2, 2.56 Å) using crystallographic data.
  • Compare with similar structures (e.g., 2-methyl-3,5-dinitrobenzoic acid) to identify conserved interaction patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.